5-HT6/5-HT2A receptor ligand-1
Description
Overview of Serotonergic System Complexity and Therapeutic Targets
The serotonergic system, with serotonin (B10506) (5-hydroxytryptamine or 5-HT) as its primary neurotransmitter, is a crucial modulator of a vast array of physiological and psychological processes in the central nervous system (CNS). nih.govnih.gov This system's complexity is underscored by the existence of at least 14 distinct 5-HT receptor subtypes, categorized into seven families (5-HT1 to 5-HT7). mdpi.comfrontiersin.org This diversity allows serotonin to exert varied and sometimes opposing effects in different brain regions and on different neuronal populations. nih.gov
Serotonergic neurons, originating primarily from the raphe nuclei in the brainstem, project throughout the brain, influencing everything from mood, cognition, and sleep to appetite and pain perception. nih.govnih.gov Given its extensive reach and multifaceted roles, it is not surprising that dysregulation of the serotonergic system has been implicated in a wide range of neuropsychiatric conditions, including depression, anxiety disorders, schizophrenia, and cognitive impairments. nih.govresearchgate.netijmedrev.com Consequently, the components of this system, particularly the various 5-HT receptors, have become major targets for therapeutic drug development. frontiersin.orgoup.com
Significance of 5-HT6 and 5-HT2A Receptors in Central Nervous System Function
Among the numerous serotonin receptors, the 5-HT6 and 5-HT2A receptors have emerged as particularly significant targets in the quest for novel treatments for neuropsychiatric disorders due to their distinct yet complementary roles in cognitive and mood regulation.
The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with a notable concentration in brain regions critical for learning, memory, and mood. tandfonline.comunav.edumdpi.com High densities of 5-HT6 receptors are found in the following areas:
Striatum: This region, which includes the caudate, putamen, and nucleus accumbens, is involved in motor control, reward, and motivation. tandfonline.comresearchgate.net The high density of 5-HT6 receptors in the striatum suggests a role in modulating these functions. researchgate.net
Hippocampus: A key structure for memory formation and spatial navigation, the hippocampus shows significant 5-HT6 receptor expression, particularly in the dentate gyrus and CA1, CA2, and CA3 regions. unav.edusnmjournals.org
Cerebral Cortex: Various cortical areas, including the frontal and entorhinal cortices, which are essential for executive functions, decision-making, and memory, exhibit high levels of 5-HT6 receptors. tandfonline.comunav.edu
Olfactory Tubercle: This region, part of the reward system, also shows a high density of these receptors. unav.edu
The strategic localization of 5-HT6 receptors in these cognitive and limbic circuits has made them a promising target for therapies aimed at improving cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. tandfonline.comnih.gov
| Brain Region | Associated Functions | Receptor Density |
|---|---|---|
| Striatum (Caudate, Putamen, Nucleus Accumbens) | Motor control, reward, motivation | High tandfonline.comresearchgate.net |
| Hippocampus (Dentate Gyrus, CA1, CA2, CA3) | Memory formation, spatial navigation | High unav.edusnmjournals.org |
| Cerebral Cortex (Frontal, Entorhinal) | Executive functions, decision-making, memory | High tandfonline.comunav.edu |
| Olfactory Tubercle | Reward system | High unav.edu |
The 5-HT2A receptor is one of the most widespread serotonin receptors in the CNS and is heavily implicated in a variety of cognitive and perceptual processes. nih.govreprocell.com Its distribution is particularly dense in:
Cerebral Cortex: High concentrations are found in the prefrontal, parietal, and somatosensory cortices. wikipedia.org Notably, they are abundant on the apical dendrites of pyramidal neurons in layer V, where they are thought to modulate cognitive processes, working memory, and attention. wikipedia.orgnih.gov
Limbic System: The hippocampus and amygdala, crucial for memory and emotional processing, also express 5-HT2A receptors. plos.orgfrontiersin.org
Basal Ganglia: These structures, involved in motor control and learning, show notable 5-HT2A receptor presence. reprocell.com
Olfactory Bulb: This area, responsible for processing smells, also contains 5-HT2A receptors. reprocell.com
Functionally, the 5-HT2A receptor is primarily an excitatory G protein-coupled receptor. mdpi.comwikipedia.org Its activation has been linked to a range of effects, from the hallucinogenic properties of certain drugs to the regulation of mood and cognition. nih.govwikipedia.org Antagonism of 5-HT2A receptors is a key mechanism of action for many atypical antipsychotic medications, highlighting their importance in psychiatric pharmacotherapy. researchgate.net
| Brain Region | Associated Functions | Receptor Density |
|---|---|---|
| Cerebral Cortex (Prefrontal, Parietal, Somatosensory) | Cognitive processes, working memory, attention | High wikipedia.orgnih.gov |
| Limbic System (Hippocampus, Amygdala) | Memory, emotional processing | Moderate to High plos.orgfrontiersin.org |
| Basal Ganglia | Motor control, learning | Moderate reprocell.com |
| Olfactory Bulb | Olfactory processing | Moderate reprocell.com |
Rationale for Dual 5-HT6/5-HT2A Receptor Ligand Development
The development of ligands that can simultaneously target both 5-HT6 and 5-HT2A receptors is driven by the hypothesis that this dual action could offer superior therapeutic benefits compared to single-target agents, particularly for complex CNS disorders.
The primary rationale for developing dual 5-HT6/5-HT2A ligands is the potential for synergistic effects. Research suggests that combining the blockade of 5-HT2A receptors with the modulation of other serotonin receptors can lead to enhanced therapeutic outcomes. nih.gov For instance, the combination of 5-HT2A antagonists with selective serotonin reuptake inhibitors (SSRIs) has shown promise in treating major depression and obsessive-compulsive disorder. nih.gov
It is hypothesized that a dual antagonist for 5-HT6 and 5-HT2A receptors could offer a unique therapeutic profile. The 5-HT6 antagonism is expected to provide pro-cognitive effects, while the 5-HT2A blockade could contribute antipsychotic and antidepressant properties. nih.govresearchgate.net This combined action could be particularly beneficial for disorders like schizophrenia, which is characterized by both cognitive deficits and psychotic symptoms.
Many neuropsychiatric disorders are multifaceted, involving dysregulation across multiple neurotransmitter systems and brain circuits. simbecorion.comoup.com This complexity often means that drugs acting on a single molecular target have limited efficacy or fail to address the full spectrum of symptoms. oup.comresearchgate.net
The development of multi-target drugs, such as dual 5-HT6/5-HT2A receptor ligands, represents a more holistic approach to treating these complex conditions. mdpi.com By modulating two key receptors involved in cognition and mood, these compounds may have a broader and more robust therapeutic effect. This strategy aims to overcome the limitations of single-target agents and provide more effective treatments for patients with challenging CNS disorders. researchgate.netpharmafocusamerica.com
Structure
3D Structure
Properties
Molecular Formula |
C21H19FN2O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[5-[[2-(5-fluoro-1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenol |
InChI |
InChI=1S/C21H19FN2O2/c22-16-3-7-20-19(11-16)15(12-24-20)9-10-23-13-18-6-8-21(26-18)14-1-4-17(25)5-2-14/h1-8,11-12,23-25H,9-10,13H2 |
InChI Key |
YKUHLXRZNYUNSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCCC3=CNC4=C3C=C(C=C4)F)O |
Origin of Product |
United States |
Molecular Pharmacology of 5 Ht6/5 Ht2a Receptor Ligand 1
Receptor Binding Profile and Affinity Characterization
The interaction of Idalopirdine with various receptors has been quantified through radioligand binding assays, which determine the affinity of the compound for specific receptor subtypes. This affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Idalopirdine demonstrates a high and potent affinity for the human 5-HT6 receptor. Multiple studies have consistently reported a Ki value of approximately 0.83 nM for this interaction. medchemexpress.commedchemexpress.comoup.comfrontiersin.orgnih.govdcchemicals.comoup.comnih.gov This strong binding underscores its primary pharmacological action as a 5-HT6 receptor ligand.
In addition to its potent 5-HT6 receptor binding, Idalopirdine also interacts with the human 5-HT2A receptor. However, its affinity for this receptor is notably lower than for the 5-HT6 receptor. Research indicates that the affinity of Idalopirdine for 5-HT2A receptors is about 100-fold lower than for 5-HT6 receptors. oup.comoup.com One study reported moderate affinity for the 5-HT2A receptor. researchgate.net
A crucial aspect of a drug's pharmacological profile is its selectivity for its intended targets over other receptors, known as off-targets. Idalopirdine has been shown to be highly selective for the 5-HT6 receptor. frontiersin.org It demonstrates over 50-fold selectivity for the 5-HT6 receptor compared to more than 70 other targets examined. oup.comoup.comnih.gov Specifically, it has a low affinity for other serotonin (B10506) receptor subtypes such as 5-HT1A and 5-HT7. researchgate.net Studies have shown that Idalopirdine has a more than 400-fold lower affinity for other 5-HT receptor subtypes examined. oup.comoup.com While it shows some moderate affinity for adrenergic α1A and α1B receptors, its interaction with dopaminergic D2 receptors is significantly lower. oup.comresearchgate.net
Interactive Data Table: Binding Affinity of Idalopirdine
| Receptor Subtype | Binding Affinity (Ki) (nM) | Selectivity vs. 5-HT6 |
| Human 5-HT6 | 0.83 medchemexpress.comoup.comnih.govoup.com | - |
| Human 5-HT2A | ~83 (100-fold lower than 5-HT6) oup.comoup.com | 100-fold |
| Human 5-HT1A | >3533 medchemexpress.com | >4250-fold |
| Human 5-HT7 | Very low affinity researchgate.netresearchgate.net | High |
| Dopamine (B1211576) D2 | Low affinity researchgate.net | High |
| Adrenergic α1A | 21 oup.com | ~25-fold |
| Adrenergic α1B | 22 oup.com | ~26.5-fold |
Functional Activity at 5-HT6 and 5-HT2A Receptors
Beyond binding to a receptor, a ligand can either activate it (agonist), block its activation by the natural neurotransmitter (antagonist), or have no effect. Functional assays are used to determine the nature of this interaction.
Idalopirdine acts as a potent antagonist at the 5-HT6 receptor. medchemexpress.commedchemexpress.comfrontiersin.orgnih.govoup.comnih.govneurology.orgnih.gov Functional assays, such as those measuring GTPγS binding, have demonstrated that Idalopirdine does not have any agonist activity on its own. oup.comnih.govoup.comnih.gov Instead, it effectively inhibits the activation of the 5-HT6 receptor that is mediated by serotonin. oup.comnih.govoup.comnih.gov This antagonistic action is believed to be central to its pharmacological effects. neurology.orgnih.gov
Investigation of Functional Selectivity and Signaling Bias
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate specific downstream signaling pathways of a receptor, leading to distinct cellular and physiological outcomes. This phenomenon is particularly well-documented for the 5-HT2A receptor, where different ligands can trigger unique patterns of signal transduction, such as favoring Gαq-mediated responses over β-arrestin recruitment. wikipedia.orgresearchgate.netacs.org This complexity is crucial, as it may separate the therapeutic effects of a drug from its adverse side effects. For instance, some 5-HT2A receptor agonists are hallucinogenic, while others are not, a difference that is thought to arise from the specific signaling cascades they initiate. wikipedia.orgacs.orgnih.gov
The 5-HT6 receptor also displays complex signaling capabilities. Beyond its canonical coupling to Gαs proteins, which increases cyclic AMP (cAMP) levels, it can engage other pathways, including the mTOR and cyclin-dependent kinase 5 (Cdk5) signaling cascades. tandfonline.comresearchgate.netfrontiersin.org Targeting these non-canonical pathways through functionally selective ligands presents a promising strategy for developing novel therapeutics. researchgate.net
"5-HT6/5-HT2A receptor ligand-1" (also known as compound 33 in the originating study) and its analogs have been identified as dual antagonists. researchgate.net An antagonist binds to a receptor but does not provoke the conformational change required for activation, thereby blocking the action of an agonist. In the context of receptors with high constitutive (agonist-independent) activity, such as the 5-HT6 receptor, a distinction is made between neutral antagonists and inverse agonists. A neutral antagonist blocks agonist activity without affecting the receptor's basal signaling, whereas an inverse agonist reduces this constitutive activity. tandfonline.commdpi.com While "ligand-1" is classified as an antagonist, detailed studies to fully characterize its profile as a neutral antagonist or inverse agonist at both the G-protein and β-arrestin pathways for both receptor targets are a critical next step in its pharmacological evaluation.
| Compound | 5-HT6R Ki (nM) | 5-HT2A Ki (nM) | Reference |
|---|---|---|---|
| Ligand-1 (Compound 33) | 2 | 11 | researchgate.net |
| Ligand-2 (Compound 42) | 25 | 32 | researchgate.net |
| Hit Compound (Compound 1) | 91 | - | researchgate.net |
Mechanistic Insights into Receptor Interaction
Key Ligand-Receptor Interactions within the Orthosteric Binding Pocket
The orthosteric binding pocket is the site where the endogenous ligand, serotonin, binds to activate the receptor. In both 5-HT6 and 5-HT2A receptors, this pocket is located within the transmembrane (TM) helices.
For the 5-HT6 receptor , a crucial interaction for aminergic ligands is the formation of a salt bridge with the highly conserved aspartate residue D106 in TM3 (D3.32). nih.gov The binding pocket is further defined by a number of aromatic and hydrophobic residues that stabilize the ligand through various interactions. nih.gov Molecular modeling suggests the pocket is relatively deep and hydrophobic.
The 5-HT2A receptor orthosteric site shares significant structural similarities with other aminergic receptors. nih.gov A highly conserved hydrophobic cleft at the base of the pocket is formed by residues such as Isoleucine (I3.40), and Phenylalanine (F5.47, F6.44, F6.51, F6.52), and Tryptophan (W6.48). nih.gov These residues contribute to the binding of a wide range of ligands.
As an antagonist, "this compound" is expected to occupy these orthosteric sites, thereby preventing serotonin from binding and activating the receptors. Its basic amine component likely forms the key salt bridge with the conserved aspartate residue (D3.32) in both receptors, while its aromatic portions would engage in hydrophobic and π-π stacking interactions with the surrounding aromatic residues within the pockets.
| Receptor | Key Interacting Residues (Ballesteros-Weinstein Numbering) | Primary Interaction Type |
|---|---|---|
| 5-HT6 | D(3.32), V(3.33), C(3.36), S(5.43), W(6.48), F(6.51), F(6.52) | Salt bridge, Hydrophobic, Aromatic |
| 5-HT2A | D(3.32), I(3.40), F(5.47), F(6.44), W(6.48), F(6.51), F(6.52) | Salt bridge, Hydrophobic, Aromatic |
Structural Determinants Influencing 5-HT6 Receptor Constitutive Activity
The 5-HT6 receptor is notable for its high level of constitutive, or agonist-independent, activity. tandfonline.com This means the receptor can signal even in the absence of a stimulating ligand. Recent structural studies have revealed key determinants for this intrinsic activity. nih.gov One critical feature is an interhelical hydrogen bond between residues T280(6.47) and N312(7.45), which impacts a sodium ion binding pocket that typically helps to keep the receptor in an inactive state. nih.gov Another determinant is a repulsive force between charged amino acids on the receptor and its coupled G-protein, which facilitates activation. nih.gov
The residue at position 6.47, within the conserved C(6.47)W(6.48)xP(6.50) "toggle switch" motif, is a threonine (T) in the 5-HT6 receptor, whereas it is a cysteine (C) in most other similar receptors. This substitution has been shown to be a major contributor to the high basal activity of the 5-HT6 receptor. nih.gov
Conformational Changes Induced by Ligand Binding
The binding of a ligand to a G-protein coupled receptor induces specific conformational changes that dictate the cellular response. Agonist binding typically triggers a large-scale rearrangement, most notably an outward movement of the cytoplasmic end of TM6 and a slight inward shift of TM7, which creates a binding site for intracellular G-proteins. nih.gov
At the 5-HT2A receptor , the nature of the bound ligand can induce subtle but functionally important differences in the receptor's shape. For example, hallucinogenic and non-hallucinogenic agonists have been shown to stabilize distinct conformations of the intracellular loop 2 (ICL2), which is directly linked to the phenomenon of functional selectivity. acs.org Antagonists and inverse agonists, on the other hand, are understood to bind without inducing these activation-associated conformational changes. acs.orgplos.org
Similarly, for the 5-HT6 receptor , agonist binding causes a downward movement of the W281(6.48) "toggle switch," which initiates the cascade of conformational changes leading to G-protein activation. nih.gov As an antagonist, "this compound" would be expected to occupy the binding pocket but prevent this key activating motion. Instead of promoting an active conformation, it would likely stabilize an inactive or a neutral conformation, effectively blocking the receptor from being stimulated by endogenous serotonin. Molecular dynamics simulations of other 5-HT6R antagonists have demonstrated their ability to stabilize such non-activating states. acs.orguc.clnih.gov
Compound Names Table
| Name |
| 2-Br-LSD |
| 2C-iBu (ELE-02) |
| 25CN-NBOH |
| 5-HT (Serotonin) |
| Clozapine |
| CPPQ ((S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo [3,2-c]quinolone) |
| DOI |
| Haloperidol |
| Ketanserin |
| Lisuride |
| LSD (Lysergic acid diethylamide) |
| MDL100907 |
| Pimavanserin |
| PZ-1444 |
| Rapamycin |
| Risperidone |
| Ritanserin |
| RO4368554 |
| SB-258585 |
| SB-399885 |
| Spiperone |
| Volinanserin |
| Zolpidem |
Medicinal Chemistry and Rational Design of 5 Ht6/5 Ht2a Receptor Ligands
Discovery Strategies and Lead Identification
The journey to identify novel dual 5-HT6/5-HT2A receptor ligands often begins with in silico methods that can rapidly screen vast chemical libraries and prioritize candidates for synthesis and biological evaluation. These computational approaches are instrumental in identifying promising molecular frameworks that possess the requisite structural features for interacting with both receptor targets.
Virtual screening has emerged as a powerful tool for the discovery of structurally novel compounds with desired pharmacological activities. In the quest for dual 5-HT6/5-HT2A receptor ligands, a virtual screening campaign was undertaken to identify new chemical entities with affinity for the 5-HT6 receptor. This endeavor led to the identification of a set of candidate compounds, from which 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol, designated as compound 1 , was selected as a hit for further optimization. nih.govebi.ac.uk This initial hit demonstrated a binding affinity (Ki) of 91 nM for the 5-HT6 receptor. nih.govebi.ac.uk The chemical scaffold of this hit was notably different from previously published serotonin (B10506) receptor ligands, highlighting the potential of virtual screening to uncover unique molecular architectures. nih.govebi.ac.uk
Subsequent synthetic efforts, guided by molecular modeling, resulted in the creation of 43 derivatives with varying substitution patterns. nih.gov Among these, the derivative 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol, known as derivative 42 , was identified as a lead compound. nih.gov This lead compound exhibited significant and well-balanced affinities for both the 5-HT6 and 5-HT2A receptors, with Ki values of 25 nM and 32 nM, respectively. nih.govresearchgate.net
Table 1: Binding Affinities of Hit and Lead Compounds
| Compound | 5-HT6R Ki (nM) | 5-HT2AR Ki (nM) |
|---|---|---|
| 1 | 91 | - |
| 42 | 25 | 32 |
Pharmacophore modeling is a crucial component of the lead optimization process, providing a three-dimensional representation of the essential steric and electronic features required for a ligand to interact with its target receptor. For 5-HT6 receptor antagonists, a 3D pharmacophore model has been developed that highlights key structural features necessary for antagonism. These features include a positive ionizable atom, a hydrogen bond acceptor group, a hydrophobic site, and an aromatic-ring hydrophobic site. nih.gov
Similarly, for the 5-HT2A receptor, structure-based pharmacophore screening has been employed to identify new potential antagonists. nih.gov By combining the pharmacophoric features of both 5-HT6 and 5-HT2A antagonists, medicinal chemists can rationally design modifications to a lead scaffold to enhance its affinity and selectivity for both receptors. This approach was instrumental in the optimization of the initial hit compound, leading to the development of derivatives with improved dual-receptor activity. nih.gov The exploration of 1,3,5-triazine-methylpiperazines as a new chemical space that aligns with the pharmacophore model for 5-HT6R antagonists is an example of such a strategy. nih.gov
Structure-Activity Relationships (SAR) for Dual Receptor Modulation
Understanding the structure-activity relationships (SAR) is fundamental to the design of dual-receptor ligands. It involves systematically modifying the chemical structure of a compound and evaluating the impact of these changes on its biological activity at each target receptor.
The affinity of ligands for the 5-HT6 receptor is significantly influenced by specific chemical substructures. For instance, in a series of 1,3,5-triazine (B166579) derivatives, the substitution pattern on the phenyl moiety plays a critical role in determining receptor affinity. nih.gov
Studies have shown that both ortho and para dichlorophenyl derivatives contribute to high affinity for the 5-HT6 receptor. nih.gov For example, compounds 1 (ortho and meta dichloro-substituted) and 2 (ortho and para dichloro-substituted) both exhibit high affinity with Ki values of 6 nM. nih.gov In contrast, the unsubstituted phenyl derivative, compound 3 , shows a lower affinity with a Ki of 21 nM. nih.gov This suggests that the presence and position of chlorine atoms on the phenyl ring are important for potent 5-HT6 receptor binding. nih.gov
Table 2: Influence of Phenyl Substitution on 5-HT6R Affinity in 1,3,5-Triazine Derivatives
| Compound | Phenyl Substitution | 5-HT6R Ki (nM) |
|---|---|---|
| 1 | 2,5-dichloro | 6 |
| 2 | 2,3-dichloro | 6 |
| 3 | unsubstituted | 21 |
The 5-HT6 receptor is a Gs-coupled receptor, and its activation involves conformational changes propagated from the ligand-binding site. nih.gov Key interactions for ligand binding include a salt bridge with D1063.32 and interactions with residues such as V1073.33, C1103.36, S1113.37, S1935.43, T1965.46, W2816.48, F2846.51, and F2856.52. nih.gov The design of potent antagonists often involves incorporating moieties that can favorably interact with these residues.
The SAR for the 5-HT2A receptor is also well-defined, with three main chemical classes of agonists identified: tryptamines, ergolines, and phenethylamines. semanticscholar.orgpsilosybiini.info For antagonists, specific structural modifications can confer high affinity and selectivity.
In the context of dual 5-HT6/5-HT2A ligands, the 1,3,5-triazine derivatives also showed affinity for the 5-HT2A receptor. The highly active 5-HT6R ligands, compounds 1 and 2 , displayed submicromolar affinities for the 5-HT2A receptor as well. nih.gov This indicates that the dichlorophenyl moiety, beneficial for 5-HT6 affinity, also contributes to 5-HT2A receptor binding. nih.gov
Molecular modeling and site-directed mutagenesis studies have identified non-conserved residues in the 5-HT2A receptor that can be exploited for designing subtype-selective ligands. nih.gov For instance, the isobutoxybenzyl moiety of some ligands occupies a cavity between transmembrane helices 4 and 5, a feature that contributes to selectivity. nih.gov The accommodation of a 4-substituent of certain phenylalkylamine analogues in a hydrophobic pocket between these helices has also been suggested to play a role in their activity. acs.org
The primary challenge in developing dual-acting ligands is to achieve a balanced affinity for both the 5-HT6 and 5-HT2A receptors while maintaining selectivity over other related receptors. This requires a meticulous optimization process, often involving iterative cycles of molecular modeling, chemical synthesis, and biological testing.
In the development of the dual 5-HT6/5-HT2A ligand 42 , the initial hit from virtual screening was systematically modified. nih.gov This optimization process led to a compound with a desirable balance of potencies (Ki of 25 nM for 5-HT6R and 32 nM for 5-HT2AR). nih.govresearchgate.net
Selectivity is another critical parameter. For the 1,3,5-triazine series, while compounds 1 and 2 were potent dual ligands, they also showed affinity for other serotonin receptors like 5-HT1A and 5-HT7. nih.gov In contrast, compound 3 demonstrated distinct selectivity for the 5-HT6 receptor over these off-targets. nih.gov This highlights the fine balance that must be struck between achieving dual antagonism and avoiding unwanted interactions with other receptors. The process of optimizing for selectivity often involves modifying peripheral chemical groups that can sterically or electronically disfavor binding to off-target receptors.
Synthetic Methodologies for Derivatization and Analog Generation
The development of dual 5-HT6/5-HT2A receptor ligands has led to the exploration of various chemical scaffolds. The synthetic strategies employed are crucial for generating diverse analogs and understanding their structure-activity relationships (SAR). This section details the synthetic methodologies for key chemotypes, including triazine derivatives, arylguanidines, and N-skatyltryptamines.
The 1,3,5-triazine scaffold has emerged as a promising core for developing potent 5-HT6 receptor ligands, with some derivatives exhibiting significant affinity for the 5-HT2A receptor as well. nih.govnih.gov The synthesis of these compounds generally involves a stepwise substitution on the triazine ring, allowing for the introduction of various functionalities to modulate receptor affinity and selectivity.
A common synthetic route starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. The differential reactivity of the chlorine atoms on the triazine ring allows for sequential displacement with different nucleophiles. For instance, the first chlorine atom can be substituted at a low temperature (0-5 °C), the second at room temperature, and the third at an elevated temperature.
One synthetic approach involves the initial reaction of cyanuric chloride with a primary or secondary amine, such as piperazine (B1678402) derivatives, which are known to be important for 5-HT6 receptor affinity. The resulting dichlorotriazine intermediate can then be reacted with another nucleophile, such as an alcohol or thiol, to introduce a different side chain. The final chlorine atom can then be displaced by ammonia (B1221849) or another amine to complete the synthesis.
For example, a series of O- and S-containing ether derivatives of 1,3,5-triazines with a double-ring aromatic region were synthesized to explore dual 5-HT6/5-HT2A antagonism. researchgate.net In this research, the modifications to a lead compound, 4-(4-methylpiperazin-1-yl)-6-(phenoxymethyl)-1,3,5-triazin-2-amine, included the introduction of various small substituents on the benzene (B151609) ring, a branched ether linker, or the replacement of the ether oxygen with sulfur or selenium. researchgate.net This systematic derivatization allowed for a detailed investigation of the SAR, leading to the identification of compounds with high affinity for both receptors. Notably, the replacement of oxygen with sulfur was found to be beneficial for increasing both the affinity and antagonistic action at the 5-HT6 receptor. researchgate.net
| Compound | Structure | 5-HT6R Ki (nM) | 5-HT2AR Ki (nM) |
|---|---|---|---|
| Compound 12 | 4-(4-methylpiperazin-1-yl)-6-(2-(naphthalen-2-ylthio)propan-2-yl)-1,3,5-triazin-2-amine | 11 | 39 |
| MST4 | 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 11 | - |
| Compound 3 | 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 13 | - |
| Compound 6 | - | - | 248 |
| Compound 15 | - | - | 489 |
| Compound 25 | - | - | 364 |
Data from references: nih.govnih.govresearchgate.netresearchgate.net
In the quest for novel dual 5-HT6/5-HT2A receptor ligands, researchers have ventured beyond the triazine scaffold to explore other chemotypes, such as arylguanidines and N-skatyltryptamines. mdpi.comnih.gov
Arylguanidines:
Arylguanidine derivatives have been investigated as low-basicity 5-HT6 receptor ligands. mdpi.com The synthesis of these compounds often involves the reaction of an appropriate aryldiamine with a suitable reagent to form the guanidine (B92328) moiety. For instance, cyclic arylguanidines have been synthesized by reacting aryldiamines with dimethyl (arylsulfonyl)carbonodithioimidate in the presence of a base. mdpi.com Microwave-assisted synthesis has also been employed to accelerate these reactions. mdpi.com Through virtual screening and subsequent synthesis, several arylsulfonamide derivatives of cyclic arylguanidines were identified as potent 5-HT6 receptor ligands. mdpi.com Further screening of these compounds for their affinity at other receptors, including 5-HT2A, has been a strategy to identify dual-target ligands.
N-skatyltryptamines:
N-skatyltryptamines represent another class of compounds that have been synthesized and evaluated for their activity at serotonin and dopamine (B1211576) receptors, including 5-HT6 and 5-HT2A. nih.govmdpi.comnih.gov The synthesis of N-skatyltryptamines can be achieved through the reaction of tryptamine (B22526) or a substituted tryptamine with a 3-formylindole derivative in the presence of a reducing agent, such as sodium cyanoborohydride, via a reductive amination process. nih.gov This synthetic route allows for the introduction of a variety of substituents on both the tryptamine and the skatole moieties, enabling a thorough exploration of the SAR. nih.gov
A study on a series of N-skatyltryptamines revealed that these compounds can exhibit a range of affinities for 5-HT1A, 5-HT2A, 5-HT6, and D2 receptors. nih.gov For example, the parent compound, [2-(1H-indol-3-yl)ethyl][(1H-indol-3-yl)methyl]amine, showed high affinity for the 5-HT2A receptor and moderate affinity for the 5-HT6 receptor. nih.gov Modifications to the tryptamine or skatole rings were found to modulate the affinity and selectivity of these ligands. For instance, the introduction of a halogen atom at specific positions of the skatole ring resulted in compounds with increased selectivity for the 5-HT6 receptor. nih.gov
| Compound | Structure | 5-HT6R Ki (nM) | 5-HT2AR Ki (nM) |
|---|---|---|---|
| [2-(1H-indol-3-yl)ethyl][(1H-indol-3-yl)methyl]amine (Compound 1) | - | 172 | 20 |
| Compound 5 (with chlorine at R2) | - | 187 | - |
| Compound 6 (with fluorine at R3) | - | 168 | - |
| Compound 7 (with chlorine at R3) | - | 133 | - |
| Compound 8 (with bromine at R3) | - | 161 | - |
Data from reference: nih.gov
Preclinical Pharmacological Evaluation in Animal Models
In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
A series of in vitro assays were conducted to evaluate the ADMET properties of the lead compound, providing an early assessment of its pharmacokinetics and safety profile.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based method used to predict passive intestinal absorption and blood-brain barrier penetration. The assay measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. This high-throughput screening tool helps to identify compounds with favorable permeability characteristics early in the drug discovery process.
Specific quantitative data from PAMPA assays for compound 42 were not available in the reviewed literature.
Table 1: PAMPA Permeability Data
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Classification |
|---|---|---|
| Compound 42 | N/A | N/A |
Note: N/A indicates that specific data was not available in the cited sources.
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. The in vitro liver microsome stability assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver. In this assay, the compound is incubated with liver microsomes, and the rate of its disappearance is measured over time to determine its intrinsic clearance (Clint) and half-life (t½).
Specific data regarding the metabolic stability of compound 42 in liver microsomes were not available in the reviewed literature.
Table 2: Liver Microsome Stability Data
| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) |
|---|---|---|
| Compound 42 | N/A | N/A |
Note: N/A indicates that specific data was not available in the cited sources.
For compounds targeting central nervous system (CNS) disorders, the ability to cross the blood-brain barrier (BBB) is essential. Preclinical studies for the lead compound 42 indicated a favorable brain/plasma concentration profile. nih.gov This finding suggests that the compound can effectively penetrate the CNS to reach its intended targets, the 5-HT6 and 5-HT2A receptors.
The potential for a new drug candidate to cause drug-drug interactions is commonly evaluated by assessing its ability to inhibit major cytochrome P450 (CYP) isoforms. These enzymes are responsible for metabolizing a vast number of drugs, and their inhibition can lead to altered plasma concentrations of co-administered medications. Assays are performed to determine the IC50 values of the compound against key CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Specific data on the CYP inhibition profile for compound 42 were not available in the reviewed literature.
Table 3: CYP450 Inhibition Profile
| CYP Isoform | IC₅₀ (µM) |
|---|---|
| CYP1A2 | N/A |
| CYP2C9 | N/A |
| CYP2C19 | N/A |
| CYP2D6 | N/A |
| CYP3A4 | N/A |
Note: N/A indicates that specific data was not available in the cited sources.
Early assessment of potential liver toxicity is a crucial step in drug development. In vitro hepatotoxicity is often evaluated using cultured liver cell lines, such as HepG2 cells. These assays measure cell viability following exposure to the compound to identify potential cytotoxic effects.
Specific results from in vitro hepatotoxicity studies for compound 42 were not available in the reviewed literature.
Table 4: In vitro Hepatotoxicity in HepG2 Cells
| Compound | Concentration | Cell Viability (%) |
|---|---|---|
| Compound 42 | N/A | N/A |
Note: N/A indicates that specific data was not available in the cited sources.
Preclinical Models for Neuropsychiatric Symptoms
Investigation into ligands with dual activity at 5-HT6 and 5-HT2A receptors has utilized established animal models to predict therapeutic potential for complex neuropsychiatric disorders. These models assess antipsychotic, antidepressant, and anxiolytic-like effects.
The N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801, is used to induce behavioral abnormalities in rodents that mimic certain symptoms of psychosis, such as hyperactivity. The ability of a test compound to counteract these effects is considered an indicator of potential antipsychotic activity. Blockade of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs. researchgate.net Studies have shown that 5-HT2A antagonists can attenuate the motor and impulsive-type behaviors produced by NMDA receptor antagonism. nih.gov For instance, the selective 5-HT2A antagonist M100907 has been shown to block the increase in serotonin (B10506) and glutamate release in the medial prefrontal cortex induced by MK-801. researchgate.net
The rationale for targeting both 5-HT2A and 5-HT6 receptors stems from their individual roles in modulating neurotransmitter systems implicated in schizophrenia. While 5-HT2A receptor blockade is a well-established antipsychotic mechanism, 5-HT6 receptor ligands are also being investigated for their potential to treat cognitive deficits associated with the disorder. researchgate.net Preclinical studies indicate that 5-HT6 receptor antagonists can reverse cognitive impairments induced by drugs like MK-801 in animal models. nih.gov Therefore, a dual-acting ligand is hypothesized to address both the positive symptoms (via 5-HT2A antagonism) and the cognitive deficits (via 5-HT6 antagonism) of schizophrenia.
Table 1: Effects of Receptor Antagonism on MK-801 Induced Behaviors
| Receptor Target | Antagonist Example | Effect on MK-801 Induced Hyperactivity | Primary Proposed Mechanism |
|---|---|---|---|
| 5-HT2A | M100907 | Attenuation researchgate.netnih.gov | Modulation of glutamate and serotonin release in the prefrontal cortex researchgate.net |
| 5-HT6 | SB258585 | Reversal of cognitive deficits nih.gov | Modulation of cholinergic and glutamatergic systems nih.gov |
| Dual 5-HT2A/5-HT6 | Investigational Ligands | Potentially addresses both hyperactivity and cognitive deficits | Combined modulation of multiple neurotransmitter pathways |
This table is for illustrative purposes based on findings for selective antagonists.
The Forced Swim Test (FST) is a widely used behavioral model to screen for antidepressant activity in rodents. youtube.com In this test, a reduction in the time an animal spends immobile is interpreted as an antidepressant-like effect. youtube.combohrium.com Both 5-HT6 and 5-HT2A receptors have been implicated in the pathophysiology of depression. nmu.edu
Preclinical studies have demonstrated that both agonists and antagonists of 5-HT6 receptors can produce antidepressant-like effects in animal models. researchgate.netnih.govnih.gov For example, the selective 5-HT6 receptor agonists WAY-208466 and WAY-181187 were found to decrease immobility and increase swimming behavior in the FST, similar to the effects of selective serotonin reuptake inhibitors (SSRIs). nih.gov Conversely, combining a selective 5-HT6 receptor antagonist with an existing antidepressant can augment its effects. nih.gov
Antagonism of the 5-HT2A receptor is also a recognized strategy for treating depression, with many clinically effective antidepressants exhibiting blocking activity at this site. nmu.edufrontiersin.org A dual ligand targeting both 5-HT6 and 5-HT2A receptors could therefore offer a novel mechanism for antidepressant action, potentially by modulating multiple downstream pathways involved in mood regulation.
Preclinical evidence suggests that ligands for both 5-HT6 and 5-HT2A receptors may possess anxiolytic (anxiety-reducing) properties. nih.gov Animal models such as the defensive burying test are used to assess these effects. In this model, a decrease in the duration of burying behavior is indicative of anxiolytic activity. nih.gov
Selective 5-HT6 receptor agonists, including WAY-208466 and WAY-181187, have been shown to decrease burying duration, suggesting anxiolytic potential. nih.gov The anxiolytic effects of 5-HT6 receptor agonists may be related to their ability to increase extracellular concentrations of GABA, a primary inhibitory neurotransmitter. nih.gov Similarly, blockade of 5-HT2A receptors has been associated with anxiolytic properties in preclinical studies. frontiersin.org A compound with dual activity could potentially leverage both mechanisms to achieve a more robust anxiolytic effect.
Emerging Preclinical Applications
Beyond traditional neuropsychiatric applications, research into dual 5-HT6/5-HT2A ligands is exploring their potential in neuroprotection and cancer therapy.
The 5-HT6 receptor has garnered significant interest as a therapeutic target for cognitive decline associated with neurodegenerative diseases like Alzheimer's disease. ncn.gov.plnih.gov These receptors are located almost exclusively in areas of the central nervous system involved in learning and memory. ncn.gov.pl Preliminary in vitro studies suggest a potential glio- and neuro-protective effect for certain 5-HT6 receptor neutral antagonists. ncn.gov.pl In animal models, 5-HT6 receptor inverse agonists have been shown to alleviate cognitive deficits. mdpi.com
Alterations in both 5-HT2A and 5-HT6 receptors have been observed in the prefrontal cortex of patients with Alzheimer's disease, with studies showing a significant reduction in neurons expressing these receptors. researchgate.net This suggests that targeting both receptors could play a role in addressing the etiopathology of neuropsychiatric symptoms in dementia. researchgate.net A dual-acting ligand could therefore offer a multifaceted approach to treating neurodegenerative disorders by potentially providing both symptomatic cognitive enhancement and neuroprotective effects.
Recent research has investigated the role of serotonin receptors in cancer progression, including central nervous system (CNS) tumors. The 5-HT6 receptor is known to affect signaling pathways, such as Cdk5 and mTOR, which are involved in cell migration and cancer progression. nih.gov This has led to investigations into the utility of 5-HT6 receptor ligands for treating CNS tumors. nih.gov
Studies have evaluated the antiproliferative activity of 5-HT6 receptor ligands on human astrocytoma (1321N1) and glioblastoma (U87MG, LN-229, U-251) cell lines. nih.gov Some of these compounds have demonstrated an ability to inhibit the growth of these tumor cells. nih.gov Serotonin, acting through various receptors including 5-HT2A and 5-HT6, can also promote the growth and proliferation of other cancer cells, such as cholangiocarcinoma. nih.gov Therefore, a dual antagonist for 5-HT6 and 5-HT2A receptors could represent a novel strategy for inhibiting the growth of certain CNS tumors by blocking multiple pro-proliferative signaling pathways.
Table 2: Antiproliferative Activity of 5-HT6 Ligands in CNS Tumor Cell Lines
| Cell Line | Tumor Type | Effect of 5-HT6 Ligands |
|---|---|---|
| 1321N1 | Astrocytoma | Antiproliferative activity observed nih.gov |
| U87MG | Glioblastoma | Antiproliferative activity observed nih.gov |
| LN-229 | Glioblastoma | Antiproliferative activity observed nih.gov |
| U-251 | Glioblastoma | Antiproliferative activity observed nih.gov |
This table summarizes findings for a class of 5-HT6 receptor ligands as reported in the cited source.
Effects on Sleep-Wake Regulation in Animal Models
The regulation of sleep and wakefulness is a complex process involving multiple neurotransmitter systems, with serotonin (5-HT) playing a significant role nih.govnih.gov. Research into the specific 5-HT receptor subtypes that modulate sleep has identified the 5-HT2A and 5-HT6 receptors as potential therapeutic targets for sleep disorders nih.govnih.gov. Preclinical studies in animal models have been crucial in elucidating the effects of ligands targeting these receptors on sleep architecture and the sleep-wake cycle.
5-HT2A Receptor Antagonism and its Effects on Sleep
A substantial body of preclinical evidence supports the role of 5-HT2A receptor antagonists in promoting sleep, particularly by enhancing deep, slow-wave sleep (SWS) nih.govnih.gov. In rat models, the administration of selective 5-HT2A receptor antagonists has been shown to increase non-rapid eye movement (NREM) sleep and the associated delta power in the electroencephalogram (EEG), which is indicative of deeper, more restorative sleep nih.govnih.gov. These agents also tend to decrease the amount of time spent awake nih.govnih.gov.
One study in Wistar rats investigated the effects of the selective 5-HT2A receptor antagonist MDL100907. The findings demonstrated that this compound produced a more consolidated sleep pattern, increased the duration of NREM sleep, and enhanced EEG delta power during NREM sleep nih.govnih.gov. Notably, these effects were achieved without significantly suppressing rapid eye movement (REM) sleep, a common side effect of some hypnotic drugs nih.govnih.gov.
| Parameter | Effect | Source |
|---|---|---|
| NREM Sleep | Increased | nih.govnih.gov |
| Waking | Decreased | nih.govnih.gov |
| EEG Delta Power (during NREM) | Increased | nih.govnih.gov |
| REM Sleep | No significant effect | nih.govnih.gov |
| Sleep Consolidation | Increased | nih.gov |
5-HT6 Receptor Antagonism and its Influence on Sleep-Wake Patterns
While the role of 5-HT2A receptors in sleep has been more extensively studied, emerging research has pointed to a previously unrecognized role for 5-HT6 receptors in the regulation of sleep and wakefulness nih.govnih.gov. The distribution of 5-HT6 receptors in brain regions known to be critical for sleep-wake control, such as the thalamus, hypothalamus, and striatum, suggests their involvement in these processes nih.gov. Furthermore, the modulation of GABAergic and cholinergic neurotransmission by 5-HT6 receptors provides a mechanistic basis for their influence on sleep nih.gov.
A study utilizing the selective 5-HT6 receptor antagonist RO4368554 in Wistar rats found that this compound led to significant increases in sleep and decreases in wakefulness nih.govnih.govresearchgate.net. These changes were accompanied by an increase in delta power during NREM sleep, similar to the effects observed with 5-HT2A antagonists nih.govnih.gov. Importantly, the 5-HT6 antagonist did not alter REM sleep nih.govnih.govresearchgate.net.
| Parameter | Effect | Source |
|---|---|---|
| Total Sleep | Increased | nih.govnih.govresearchgate.net |
| Waking | Decreased | nih.govnih.govresearchgate.net |
| EEG Delta Power (during NREM) | Increased | nih.govnih.gov |
| REM Sleep | No significant effect | nih.govnih.govresearchgate.net |
Conclusion and Future Preclinical Research Directions
Summary of Preclinical Evidence for 5-HT6/5-HT2A Receptor Ligand-1 as a Research Tool
Preclinical research has validated the utility of dual 5-HT6/5-HT2A receptor ligands as powerful tools for investigating complex neural circuits. The foundational evidence stems from in vitro receptor binding and functional assays, which characterize the affinity and efficacy of these compounds. Virtual screening campaigns have successfully identified novel chemical scaffolds with balanced, high-affinity binding to both receptors. nih.gov
For instance, a recently developed series of compounds has yielded lead candidates with nanomolar affinity for both human 5-HT6 and 5-HT2A receptors. nih.gov These compounds serve as excellent research tools to probe the synergistic effects of blocking these two receptors simultaneously. In vivo preclinical models have further substantiated their potential. In rodent models of cognitive impairment, such as the phencyclidine-induced memory deficit model, representative dual-ligands have demonstrated the ability to reverse cognitive deficits. nih.gov This pro-cognitive effect is a cornerstone of the therapeutic hypothesis for 5-HT6 receptor antagonism, which is believed to enhance cholinergic and glutamatergic neurotransmission. nih.gov The concurrent blockade of 5-HT2A receptors, a key target for atypical antipsychotics, provides a basis for investigating effects on behavioral and psychological symptoms relevant to neuropsychiatric disorders. nih.gov
Table 1: In Vitro Binding Affinities of a Representative Dual 5-HT6/5-HT2A Receptor Ligand
| Receptor Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Human 5-HT6 Receptor | 25 | nih.gov |
| Human 5-HT2A Receptor | 32 | nih.gov |
Unexplored Preclinical Avenues for Dual 5-HT6/5-HT2A Receptor Modulation
While the primary preclinical focus has been on cognition, several avenues for dual 5-HT6/5-HT2A receptor modulation remain largely unexplored.
Models of Affective Disorders: Both 5-HT6 and 5-HT2A receptors are implicated in the pathophysiology of depression and anxiety. Future preclinical studies could employ dual-target ligands in models such as the forced swim test, elevated plus-maze, or chronic unpredictable stress to determine if this pharmacological profile confers unique antidepressant or anxiolytic effects beyond those of selective agents.
Neurodevelopmental Disorder Models: Given the role of serotonin (B10506) in brain development and the implication of 5-HT2A receptors in conditions like schizophrenia, investigating these dual ligands in neurodevelopmental models of psychosis could be a fruitful area of research. This could elucidate their potential to modify disease trajectories or address core symptoms that emerge from developmental abnormalities.
Elucidation of Downstream Signaling Synergy: The intracellular signaling pathways activated by 5-HT6 (Gs-coupled, increasing cAMP) and 5-HT2A (Gq-coupled, increasing intracellular calcium) receptors are distinct. A significant unexplored avenue is to investigate how concurrent antagonism of these pathways impacts downstream effectors, gene expression, and synaptic plasticity in key brain regions like the prefrontal cortex and hippocampus. This could reveal novel mechanisms of synergistic action.
Sleep Architecture and Circadian Rhythms: 5-HT2A receptor antagonists are known to promote slow-wave sleep. The influence of concurrent 5-HT6 receptor blockade on sleep architecture and its potential to normalize disrupted circadian rhythms in models of neuropsychiatric or neurodegenerative disease is an intriguing and unexplored area.
Translational Potential from Preclinical Findings to Novel Therapeutic Hypotheses (without human clinical data)
The preclinical data for dual 5-HT6/5-HT2A ligands give rise to compelling therapeutic hypotheses that bridge the gap between basic research and potential clinical applications. The primary hypothesis is that this dual antagonism could offer a more holistic treatment for complex disorders characterized by both cognitive and behavioral symptoms.
For schizophrenia, a disorder encompassing positive symptoms (hallucinations, delusions), negative symptoms (apathy, social withdrawal), and severe cognitive impairment, a dual-action ligand is particularly attractive. The 5-HT2A antagonism component could address positive symptoms, similar to atypical antipsychotics, while the 5-HT6 antagonism could specifically target the debilitating and poorly treated cognitive deficits. nih.govresearchgate.net Preclinical findings showing reversal of cognitive impairment support this component of the hypothesis. nih.gov
In the context of dementia-related psychosis, which occurs across various neurodegenerative diseases, a similar hypothesis emerges. nih.gov 5-HT2A antagonism has shown promise in treating psychosis in these vulnerable populations. nih.gov The addition of 5-HT6 antagonism, with its preclinical pro-cognitive evidence, suggests a potential to simultaneously manage distressing psychotic symptoms and support the underlying cognitive decline, a feat not achievable with current treatments. nih.gov This translates the preclinical observation of cognitive enhancement into a novel therapeutic strategy for a multifaceted clinical problem.
Methodological Advancements in Preclinical Assessment of 5-HT6/5-HT2A Ligands
The discovery and evaluation of dual-target ligands have been significantly accelerated by methodological advancements.
Structure-Based Virtual Screening: Modern drug discovery for dual-target agents often begins with in silico methods. Structure-based virtual screening, using crystal structures of the 5-HT2A receptor and homology models of the 5-HT6 receptor, allows for the rapid computational screening of millions of compounds to identify those with the potential to bind to both targets. nih.govnih.gov This is often followed by pharmacophore modeling and flexible docking studies to refine the selection of candidates for chemical synthesis and biological testing. researchgate.net
Advanced In Vitro Functional Assays: Beyond simple binding assays, assessing the functional activity of ligands is crucial. Methodologies like biased signaling assays can determine if a ligand preferentially activates G-protein-dependent or β-arrestin-dependent signaling pathways at the 5-HT2A receptor. researchgate.net Understanding the functional signature of a dual-target ligand at each receptor provides a more nuanced prediction of its in vivo effects and potential for therapeutic efficacy versus side effects.
In Vivo Electrophysiology and Neuroimaging: To understand the network-level effects of dual receptor modulation, advanced preclinical methods are essential. In vivo electrophysiological recordings in anesthetized or freely moving rodents can assess how these ligands alter neuronal firing patterns and network oscillations (e.g., gamma waves), which are critical for cognitive processes and are often disrupted in disorders like schizophrenia. Pharmacological MRI (phMRI) can be used to map the brain regions activated or deactivated by a compound, providing a systems-level view of its CNS impact.
These advanced methods provide a more sophisticated framework for characterizing the unique properties of dual 5-HT6/5-HT2A ligands, helping to refine therapeutic hypotheses and increase the translational potential of preclinical findings.
Q & A
Advanced Question
- Selectivity profiling : Test against related receptors (e.g., 5-HT1A, 5-HT2B, D2) using radioligand binding or functional assays (e.g., cAMP modulation) .
- Pharmacokinetic optimization : Adjust dosing to minimize peripheral exposure. For CNS targets, ensure blood-brain barrier penetration via logP/logD analysis .
- PET imaging : Use 11C-labeled ligands to confirm target engagement and exclude off-target binding in vivo .
How do regional differences in 5-HT6/5-HT2A receptor density impact experimental design for ligand evaluation?
Advanced Question
The striatum has high 5-HT6 density but low 5-HT2A, while the cortex shows the inverse. Use region-specific tissue dissection for ex vivo assays. In PET studies, employ kinetic modeling with reference regions (e.g., cerebellum, low in both receptors) to isolate signals . For behavioral tests, combine striatum-dependent tasks (e.g., procedural memory) with cortex-dependent assays (e.g., working memory) to dissect dual mechanisms.
What computational approaches predict the structure-activity relationship (SAR) of dual 5-HT6/5-HT2A ligands?
Advanced Question
- Pharmacophore modeling : Identify common features (e.g., arylpiperazine moieties) required for dual antagonism .
- 3D-QSAR : Corrogate steric/electrostatic fields with Ki values to optimize substituents.
- Molecular docking : Simulate ligand interactions with conserved residues (e.g., Trp358 in 5-HT2A, Phe396 in 5-HT6) to refine affinity . Validate predictions with synthesis and in vitro testing.
How can researchers address discrepancies between in vitro binding data and in vivo efficacy?
Advanced Question
Discrepancies may arise from metabolite activity, pharmacokinetic limitations, or allosteric modulation. Strategies include:
- Metabolite profiling : Use LC-MS to identify active metabolites and retest in vitro.
- Allosteric modulation assays : Test if the ligand alters orthosteric ligand binding kinetics (e.g., Schild regression analysis).
- Dose-response studies in NHPs : Correlate plasma/brain concentrations with receptor occupancy via PET .
What are the implications of 5-HT6/5-HT2A receptor crosstalk in neurological disorders?
Advanced Question
Dual antagonism may synergistically modulate pathways like ACh release (5-HT6 blockade) and glutamate signaling (5-HT2A blockade). Use transcriptomics/proteomics in disease models (e.g., Alzheimer’s, schizophrenia) to map downstream targets (e.g., mTOR, CREB). Behavioral studies in transgenic rodents (e.g., 5-HT6/5-HT2A knockouts) can isolate receptor-specific contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
